CNFDA,SE
Description
"CNFDA,SE" refers to CNFDA Succinimidyl Ester, a biochemical reagent used in protein labeling and conjugation. As listed in , it is marketed as a mixture (90% purity) for applications such as lipid-protein interaction assays . Succinimidyl esters (SEs) are widely employed for covalent modification of primary amines in biomolecules (e.g., antibodies, peptides), enabling fluorescent or functional tagging.
Regulatory documents highlight its relevance in pharmaceutical development. For instance, CNFDA (China Food and Drug Administration) guidelines address impurity control for compounds like this compound, setting stringent thresholds for nitrosamine contaminants (e.g., ≤1.5 μg/day for lifetime exposure) . Analytical validation requirements, as per FDA and CFDA standards, mandate rigorous testing of stability, specificity, and batch consistency for such reagents .
Properties
CAS No. |
349561-47-3 |
|---|---|
Molecular Formula |
C37H23NO11 |
Molecular Weight |
657.59 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carboxyfluorescein diacetate succinimidyl ester involves the esterification of carboxyfluorescein with succinimidyl ester. The reaction typically requires anhydrous conditions and the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of carboxyfluorescein diacetate succinimidyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Carboxyfluorescein diacetate succinimidyl ester undergoes several types of chemical reactions, including:
Covalent Coupling: The succinimidyl ester group reacts with amine groups on intracellular proteins, forming stable covalent bonds.
Common Reagents and Conditions
Hydrolysis: This reaction occurs naturally within cells due to the presence of esterases.
Covalent Coupling: The reaction with amine groups typically occurs under physiological conditions (pH 7.4, 37°C) and does not require additional reagents.
Major Products Formed
The major product formed from the hydrolysis of carboxyfluorescein diacetate succinimidyl ester is carboxyfluorescein succinimidyl ester, which is fluorescent and covalently bound to intracellular proteins .
Scientific Research Applications
Carboxyfluorescein diacetate succinimidyl ester has a wide range of scientific research applications, including:
Cell Proliferation Studies: It is used to track cell division by monitoring the dilution of fluorescence intensity in daughter cells.
Cell Migration Studies: The dye allows researchers to track the movement of labeled cells within an organism.
Immunological Studies: It is used to label lymphocytes and study their proliferation and migration in response to various stimuli.
Bacterial Activity Detection: The dye is used as an indicator of bacterial activity in microbiological studies.
Flow Cytometry: It is widely used in flow cytometry to analyze cell populations based on their fluorescence intensity.
Mechanism of Action
The mechanism of action of carboxyfluorescein diacetate succinimidyl ester involves its conversion into carboxyfluorescein succinimidyl ester within cells. Upon entering the cell, intracellular esterases cleave the acetate groups, converting the compound into its fluorescent form. The succinimidyl ester group then reacts with amine groups on intracellular proteins, forming stable covalent bonds. This process allows the dye to be retained within the cell and passed on to daughter cells during cell division .
Comparison with Similar Compounds
Comparison with Similar Compounds
CNFDA,SE belongs to the succinimidyl ester family, which includes widely used reagents like NHS (N-Hydroxysuccinimide) esters and sulfo-NHS esters . Below is a comparative analysis based on regulatory, functional, and analytical criteria:
Table 1: Functional and Regulatory Comparison of this compound with Similar Compounds
Key Findings from Research and Guidelines
Impurity Control: this compound is subject to stricter impurity thresholds under CNFDA guidelines compared to general ICH M7 standards.
Analytical Rigor : Unlike NHS esters, this compound requires compliance with CFDA-specific documentation, including batch analysis reports, impurity characterization, and method validation summaries submitted in NDA/ANDA filings .
However, CFDA mandates stability testing under accelerated conditions (e.g., 40°C/75% RH) for all clinical-stage compounds .
Regulatory and Industrial Considerations
- Submission Requirements : this compound must be documented in Module 3 (Quality) of CTD submissions, with detailed specifications for drug substance, analytical procedures, and impurity limits . For U.S. FDA submissions, methods validation packages require archival and duplicate copies .
- Comparative Challenges : Unlike sulfo-NHS esters, this compound’s organic solubility may limit its use in aqueous systems, necessitating formulation adjustments in drug products .
- Safety Profiles : this compound’s toxicity data are inferred from nitrosamine guidelines, whereas NHS esters have well-established safety profiles in bioconjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
